Methyl trans-2-octenoate
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Overview
Description
Methyl trans-2-octenoate, also known as methyl (E)-2-octenoate, is an organic compound with the molecular formula C9H16O2. It is an ester derived from octenoic acid and methanol. This compound is known for its fruity odor and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trans-2-octenoate can be synthesized through the selective hydrogenation of methyl oct-2-ynoate. This process involves the use of quinoline-poisoned palladium as a catalyst at atmospheric pressure . Another method involves the direct esterification of 2-octenoic acid with methanol under azeotropic conditions .
Industrial Production Methods
In industrial settings, the production of methyl oct-2-enoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired ester from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-2-octenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Hydrogenation can convert the double bond to a single bond, forming methyl octanoate.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Octenoic acid derivatives.
Reduction: Methyl octanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl trans-2-octenoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of methyl oct-2-enoate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The ester functional group is key to its reactivity, allowing it to participate in hydrolysis and other enzymatic reactions .
Comparison with Similar Compounds
Methyl trans-2-octenoate can be compared to other similar compounds such as:
Methyl octanoate: Lacks the double bond present in methyl oct-2-enoate, resulting in different chemical properties and reactivity.
Methyl (Z)-oct-2-enoate: The cis isomer of methyl oct-2-enoate, which has different physical and chemical properties due to the configuration of the double bond.
These comparisons highlight the unique properties of methyl oct-2-enoate, particularly its reactivity and applications in various fields.
Properties
CAS No. |
2396-85-2 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl oct-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
CJBQSBZJDJHMLF-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)OC |
SMILES |
CCCCCC=CC(=O)OC |
Canonical SMILES |
CCCCCC=CC(=O)OC |
density |
0.896-0.900 |
7367-81-9 68854-59-1 2396-85-2 |
|
physical_description |
Colourless liquid; Fruity, green aroma |
solubility |
Slightly soluble in water; soluble in fats Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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